molecular formula C10H18O B6160047 (1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol CAS No. 73366-08-2

(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

Cat. No.: B6160047
CAS No.: 73366-08-2
M. Wt: 154.25 g/mol
InChI Key: REPVLJRCJUVQFA-HXFLIBJXSA-N
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Description

(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[311]heptan-3-ol is a bicyclic alcohol compound with a unique structure that includes a bicyclo[311]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as pinene or a related bicyclic compound.

    Hydroxylation: The key step involves the hydroxylation of the bicyclic precursor to introduce the hydroxyl group at the desired position. This can be achieved using reagents like osmium tetroxide (OsO4) or other hydroxylating agents under controlled conditions.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in dichloromethane.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Isopinocarveol: A similar bicyclic alcohol with a different substitution pattern.

    Pinocarveol: Another bicyclic alcohol with a different stereochemistry.

    trans-Pinocarveol: A stereoisomer of pinocarveol with distinct properties.

Uniqueness

(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties compared to its analogs. Its unique structure makes it valuable for various applications in research and industry.

Properties

CAS No.

73366-08-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

InChI

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9+/m1/s1

InChI Key

REPVLJRCJUVQFA-HXFLIBJXSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1O

Canonical SMILES

CC1C2CC(C2(C)C)CC1O

Purity

95

Origin of Product

United States

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